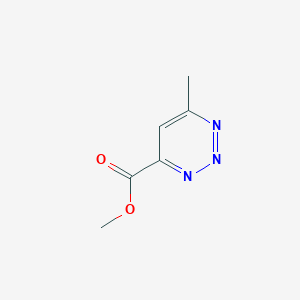
Methyl 6-methyl-1,2,3-triazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methyl-1,2,3-triazine-4-carboxylate, also known as MMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of triazine, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. MMT has been found to have a variety of applications in the field of chemistry, biology, and medicine.
作用机制
The mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate is not fully understood. However, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of nucleic acids. Inhibition of DHFR by Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the depletion of nucleotide pools, which can result in cell death.
Biochemical and Physiological Effects
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has also been found to have antibacterial and antiviral properties. In addition, Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate in lab experiments is its ease of synthesis. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. Another advantage of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its versatility. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be used as a building block for the synthesis of a variety of biologically active molecules. However, one of the limitations of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its cytotoxicity. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be toxic to both cancer and normal cells, which makes it difficult to use in certain experiments.
未来方向
There are several future directions for the research of Methyl 6-methyl-1,2,3-triazine-4-carboxylate. One direction is to investigate the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate in more detail. Understanding the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can help researchers develop more effective therapeutic agents. Another direction is to investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers can investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a building block for the synthesis of novel biologically active molecules.
Conclusion
In conclusion, Methyl 6-methyl-1,2,3-triazine-4-carboxylate is a unique chemical compound that has been widely used in scientific research. Its ease of synthesis and versatility make it an attractive option for researchers. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of applications in the field of chemistry, biology, and medicine. However, its cytotoxicity limits its use in certain experiments. Future research on Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the development of more effective therapeutic agents and novel biologically active molecules.
合成方法
The synthesis of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with methyl chloroformate. This reaction results in the formation of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a white crystalline solid. The purity of the synthesized Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be further improved through recrystallization.
科学研究应用
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the synthesis of various heterocyclic compounds. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can also be used as a building block for the synthesis of a variety of biologically active molecules, such as antitumor agents, antimicrobial agents, and antiviral agents.
属性
CAS 编号 |
150017-43-9 |
|---|---|
产品名称 |
Methyl 6-methyl-1,2,3-triazine-4-carboxylate |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
methyl 6-methyltriazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-5(6(10)11-2)8-9-7-4/h3H,1-2H3 |
InChI 键 |
JBCWWSDLXVTAFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=N1)C(=O)OC |
规范 SMILES |
CC1=CC(=NN=N1)C(=O)OC |
同义词 |
1,2,3-Triazine-4-carboxylicacid,6-methyl-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




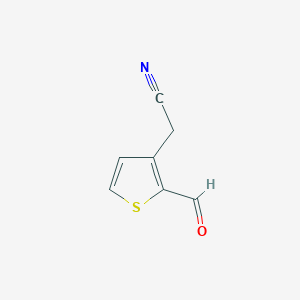
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
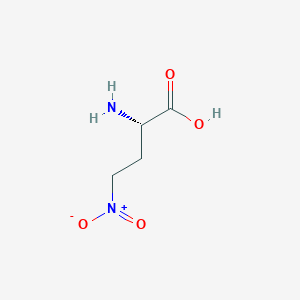

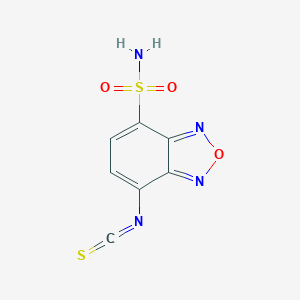
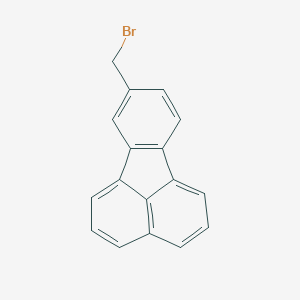

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


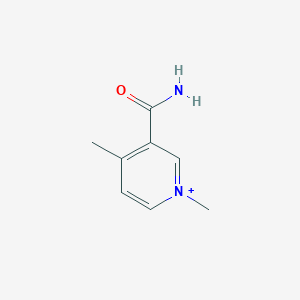
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
